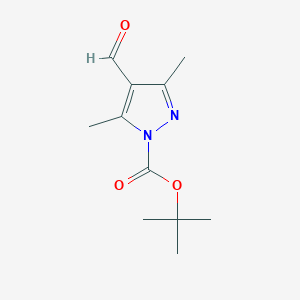
6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid
Descripción general
Descripción
“6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 6-(Piperidino)nicotinic acid .
Synthesis Analysis
The synthesis of compounds similar to “6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” has been reported in various studies. For instance, a class of nitrogenous compounds containing 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid has been synthesized and their structures have been confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1 H NMR and 13 C NMR) and mass spectrometry (MS) .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculation . The molecular electrostatic potential and frontier molecular orbitals of the compounds were further studied using DFT .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in various studies. For example, the reference standard N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide and its demethylated precursor were synthesized from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid” include a molecular weight of 206.24 and a melting point of 209-213 °C .Aplicaciones Científicas De Investigación
1. Supramolecular Synthons in Crystal Engineering
6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid is relevant in the study of supramolecular synthons, particularly in crystal engineering. The carboxylic acid group in such compounds forms specific hydrogen bonds, influencing the self-assembly and crystal structures of pyridine and pyrazine carboxylic acids. This is crucial for developing strategies in crystal engineering (Peddy Vishweshwar, A. Nangia, V. Lynch, 2002).
2. Angiotensin II Antagonism
Compounds similar to 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid have shown potential as angiotensin II antagonists. This application is significant in developing treatments for conditions like hypertension. The compound's structure plays a critical role in its potency and bioavailability, highlighting the importance of chemical modifications in drug discovery (M. Winn et al., 1993).
3. Tridentate Ligands in Coordination Chemistry
The compound serves as a basis for synthesizing tridentate ligands, which are used in forming complexes with the fac-{Re(CO)3}+ core. These ligands and their complexes have various coordination geometries, contributing to the field of coordination chemistry and its applications in catalysis and materials science (Lihui Wei et al., 2004).
4. Anticancer and Anti-inflammatory Agents
Derivatives of 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid have been explored as potential anticancer and anti-5-lipoxygenase agents. This highlights its role in synthesizing compounds with significant biological activity, contributing to the development of new therapeutic agents (A. Rahmouni et al., 2016).
5. In Vivo Metabolism Studies
The compound's related derivatives have been studied for their in vivo metabolism, which is critical in understanding the pharmacokinetics of potential drug candidates. This research can inform the development of more effective and safer pharmaceuticals (T. Uno et al., 1993).
6. Histamine H4 Receptor Ligands
Research into 2-aminopyrimidine derivatives, related to 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid, has led to the development of potent ligands for the histamine H4 receptor. These findings are significant in treating inflammatory diseases and pain management (R. Altenbach et al., 2008).
7. Nucleophilic Aromatic Substitution Reactions
The compound's structural characteristics influence nucleophilic aromatic substitution reactions. This is important in synthetic organic chemistry, particularly for designing regioselective synthesis strategies (P. Bach et al., 2012).
8. Structural Characterization in Analgesic Development
The structural characterization of analogs of 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid aids in developing analgesic drugs. The crystal structure analysis is vital for understanding the relationship between molecular structure and pharmacological activity (Z. Karczmarzyk, W. Malinka, 2008).
Propiedades
IUPAC Name |
6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-7-14(5-4-12-8)10-3-2-9(6-13-10)11(15)16/h2-3,6,8,12H,4-5,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKVSPPNHLWAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378095 | |
| Record name | 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid | |
CAS RN |
889957-83-9 | |
| Record name | 6-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Furan-2-yl-2-[2-(3-hydroxy-propylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1596863.png)




![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)

